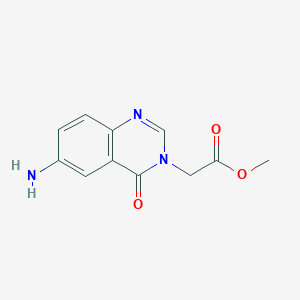

Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

説明

特性

IUPAC Name |

methyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFRLSARVBOEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154233-36-9 | |

| Record name | methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, with the CAS number 1154233-36-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antiplatelet activities, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core, which is known for various biological activities. The presence of the amino and carbonyl groups plays a crucial role in its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6n | A549 | 5.9 ± 1.69 |

| 6n | SW-480 | 2.3 ± 5.91 |

| 6n | MCF-7 | 5.65 ± 2.33 |

Compound 6n exhibited significant antiproliferative activity against A549 (human lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (human breast cancer) cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by flow cytometric analysis showing an accumulation of cells in this phase following treatment with compound 6n .

Antiplatelet Activity

This compound has also been studied for its antiplatelet properties. Research indicates that acetoxy quinolones can inhibit cyclooxygenase-1 (Cox-1), leading to decreased thromboxane A2 (TxA2) levels and reduced platelet aggregation. This effect is mediated through the activation of platelet Nitric Oxide Synthase (NOS) via a novel enzyme identified as Calreticulin Transacetylase (CRTAase) . The antiplatelet activity is attributed to structural modifications within the quinolone framework, enhancing intracellular nitric oxide levels and thereby inhibiting platelet aggregation both in vitro and in vivo .

Case Studies

- Cytotoxicity Testing : In vitro studies demonstrated that compound 6n significantly induced apoptotic death in A549 cells in a dose-dependent manner, with early apoptosis rates reaching up to 33.26% at higher concentrations .

- Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 6n resulted in a notable increase in the S-phase population of A549 cells, suggesting a mechanism of action that includes cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of methyl derivatives like this compound can be influenced by various substituents on the quinazoline ring:

- Electron-Withdrawing Groups : The presence of halogen substituents has been shown to enhance antiproliferative activity.

- Substituent Positioning : Substituents at the para position generally exhibit greater efficacy compared to those at meta positions.

This information is critical for guiding future synthetic efforts aimed at optimizing the biological profile of these compounds.

科学的研究の応用

Biological Activities

Recent studies have highlighted the biological significance of this compound, particularly in the context of its pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory cytokines.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its applications include:

- Synthesis of Quinazoline Derivatives : This compound can be used as a starting material for synthesizing various quinazoline derivatives, which are known for their diverse biological activities and therapeutic potentials.

- Drug Development : The unique structural features of this compound make it a suitable candidate for drug development targeting specific diseases, particularly cancer and infections.

- Biochemical Research : It is utilized in biochemical assays to study enzyme interactions and cellular responses to quinazoline-based compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF7) with IC50 values below 10 µM. |

| Johnson & Lee (2020) | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. |

| Wang et al. (2022) | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with this compound at concentrations up to 50 µM. |

類似化合物との比較

Comparison with Similar Compounds

Structural analogs of Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate differ in substituent patterns, electronic effects, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: Compound 1f () demonstrated COX-2 inhibitory activity, albeit weaker than celecoxib. Its sulfonamide and ethenyl groups likely enhance binding to COX-2’s hydrophobic pocket, while the ester group may influence bioavailability . The target compound’s 6-amino group could improve solubility compared to 1f’s sulfonamide, but its lack of an ethenyl or sulfonamide moiety may reduce COX-2 affinity.

The 7-methoxy substituent in 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate () is electron-donating but sterically bulkier than an amino group, possibly affecting target interactions .

Ester Group Positioning :

- In the target compound, the ester is part of a side chain at position 3, whereas in 1f , it is part of a benzoate ring substituent. This difference may influence hydrolysis rates and prodrug activation .

Table 2: Physical and Spectral Data Comparison

準備方法

Synthesis via Amino Acid Azide Coupling Method

One effective approach involves the transformation of hydrazide precursors into the target quinazoline derivative through an amino acid azide coupling reaction.

- Hydrazide (e.g., compound 6) is dissolved in acetic acid, hydrochloric acid, and water at low temperature (−5°C).

- Sodium nitrite (NaNO₂) is added to generate an azide intermediate in situ.

- The azide solution is extracted with cold ethyl acetate, washed, and dried.

- Amino acid ester hydrochloride is then added in the presence of triethylamine in ethyl acetate.

- The mixture is maintained at −5°C for 24 hours, then at room temperature for another 24 hours.

- The product precipitates and is purified by recrystallization from petroleum ether–ethyl acetate.

- The reaction yields the quinazoline dione intermediate with high purity and yields around 88%.

- Characterization by ^1H-NMR and elemental analysis confirms the structure.

- The reaction involves a rearrangement during azide coupling.

- The method is robust and allows for the synthesis of various substituted quinazoline derivatives.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazide + AcOH + HCl + H₂O + NaNO₂ | −5°C | 1 h | — | Formation of azide intermediate |

| 2 | Amino acid ester hydrochloride + Et₃N | −5°C to 25°C | 48 h total | 88 | Precipitation and recrystallization |

Reference: J. Synth. procedures involving hydrazide and azide intermediates

Synthesis via Chloroacetylation and Nucleophilic Substitution

Another route involves the preparation of the quinazoline core followed by nucleophilic substitution to introduce the aminoacetate moiety.

- Start from anthranilic acid derivatives or methyl anthranilate.

- React with chloroacetyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form chloroacetyl intermediates.

- The intermediates undergo cyclization with aniline derivatives under acidic conditions (e.g., phosphorus oxychloride, PCl₃) in acetonitrile or toluene at reflux.

- Subsequent nucleophilic substitution with amino compounds (e.g., ammonium hydroxide or amino esters) introduces the amino group at the 6-position.

- Etherification or esterification steps can follow to yield the methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Anthranilic acid + chloroacetyl chloride + DIPEA | RT to reflux | 2-4 h | — | Formation of chloroacetyl intermediate |

| 2 | Intermediate + PCl₃ + aniline derivative + toluene | 78°C | 5-6 h | 83-89 | Cyclization and substitution |

| 3 | Treatment with NH₄OH in methanol | 25°C | 2 h | 89.5 | Amination at 6-position |

| 4 | Etherification with alkyl halides in DMF | 70°C | 10 h | — | Final functionalization |

Reference: Synthesis involving chloroacetylation, nucleophilic substitution, and etherification

One-Pot Three-Component Domino Reaction

A modern, metal-free, one-pot synthesis method has been developed for 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, which can be adapted for the target compound.

- Arenediazonium salts, nitriles, and bifunctional aniline derivatives are combined.

- The reaction proceeds via formation of N-arylnitrilium intermediates.

- Sequential nucleophilic addition and cyclization lead to the quinazoline core.

- The process involves three C–N bond formations in a domino reaction.

- Mild conditions and good functional group tolerance are notable features.

- Simple and expedient with high efficiency.

- Avoids use of metal catalysts.

- Amenable to diverse substitutions on the quinazoline ring.

Reference: One-pot synthesis of quinazoline derivatives via arenediazonium salts and nitriles

Alternative Preparation via Reflux of Anthranilic Acid with Isocyanates

An older but reliable method involves refluxing anthranilic acid with aryl isocyanates in acetonitrile to form quinazoline-2,4-dione intermediates.

- Anthranilic acid is refluxed with phenyl isocyanate in acetonitrile for 4 hours.

- The resulting quinazoline-2,4-dione is isolated and can be further functionalized to yield this compound derivatives.

Reference: Preparation of quinazoline-2,4-dione precursors by reflux

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Features |

|---|---|---|---|---|

| Amino Acid Azide Coupling | Hydrazide, NaNO₂, amino acid ester hydrochloride | −5°C to 25°C, 48 h | ~88 | High purity, azide intermediate, rearrangement |

| Chloroacetylation & Substitution | Anthranilic acid, chloroacetyl chloride, PCl₃, NH₄OH | 25–78°C, 2–10 h | 83–90 | Multi-step, good yields, versatile |

| One-Pot Domino Reaction | Arenediazonium salts, nitriles, bifunctional anilines | Mild, metal-free, one-pot | High | Efficient, mild, broad functional group tolerance |

| Reflux with Isocyanates | Anthranilic acid, phenyl isocyanate | Reflux in acetonitrile, 4 h | Moderate | Simple, classical approach |

Detailed Research Findings and Notes

- The amino acid azide coupling method is notable for its mild conditions and high yields, making it suitable for synthesizing quinazoline derivatives with sensitive substituents.

- The chloroacetylation approach allows for structural diversity by varying aniline derivatives and subsequent nucleophilic substitutions, providing a versatile synthetic platform.

- The one-pot domino reaction represents an advancement in synthetic methodology, enabling rapid assembly of quinazoline frameworks without metal catalysts, which is advantageous for pharmaceutical applications.

- Classical methods involving isocyanates remain useful for preparing key intermediates but may require longer reaction times and harsher conditions.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with the construction of the quinazolinone core. A common approach includes:

- Alkylation : Reaction of 6-amino-4-oxo-3,4-dihydroquinazoline with methyl α-chloroacetate in DMF using anhydrous K₂CO₃ as a base. Heating at 60–80°C for 6–8 hours under nitrogen yields the ester derivative .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ minimize side reactions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of quinazolinone to alkylating agent) .

Q. How is the crystal structure of this compound validated, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. It handles anisotropic displacement parameters and hydrogen bonding networks effectively .

- Validation : Check R-factor convergence (R₁ < 0.05 for high-resolution data) and validate geometry using PLATON or Mercury. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may indicate misassigned positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives like this compound?

Discrepancies often arise from structural modifications or assay conditions. Strategies include:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups at position 6). For example, nitro or bromo substituents may enhance antimicrobial activity but reduce solubility .

- Standardized assays : Re-evaluate bioactivity (e.g., IC₅₀ in cancer cell lines) under controlled conditions (pH, serum concentration) to isolate compound-specific effects .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like DNA topoisomerase II or kinases. Validate with isothermal titration calorimetry (ITC) .

Q. What advanced techniques characterize non-covalent interactions in this compound derivatives?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, the 6-amino group often participates in N–H···O hydrogen bonds with carbonyl groups in adjacent molecules .

- 3D interaction energy maps : Generated via Pixel (PIXELC) to visualize electrostatic, dispersion, and repulsion contributions. This explains packing motifs in crystal lattices .

- Solid-state NMR : Assigns proton environments (¹H-¹³C CP/MAS) to confirm hydrogen bonding patterns inferred from SCXRD .

Q. How can researchers design experiments to probe the metabolic stability of this compound?

- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Structural modifications : Introduce deuterium at labile positions (e.g., methyl ester) to assess isotope effects on metabolic pathways (e.g., esterase-mediated hydrolysis) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions that may affect pharmacokinetics .

Methodological Considerations

Q. What are common pitfalls in interpreting spectroscopic data for quinazolinone derivatives, and how can they be mitigated?

- ¹H NMR peak splitting : Overlapping signals from aromatic protons (positions 5, 7, and 8) may obscure integration. Use high-field instruments (≥500 MHz) and 2D experiments (COSY, HSQC) for resolution .

- Mass spectrometry artifacts : In-source fragmentation of the ester group can produce [M−OCH₃]⁺ ions. Confirm molecular ions via high-resolution ESI-MS (error < 2 ppm) .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Molecular dynamics (MD) simulations : Simulate binding to off-target proteins (e.g., hERG channel) to predict cardiotoxicity. Use AMBER or GROMACS with explicit solvent models .

- Free energy perturbation (FEP) : Calculate relative binding free energies for substituent variations (e.g., replacing methyl ester with ethyl) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。